

Advanced Guide: Terminal Alkene Amino Acid Building Blocks for Medicinal Chemistry

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Compound of Interest

Compound Name: 2-((tert-butoxycarbonyl)amino)non-8-enoic acid

Cat. No.: B8014637

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Executive Summary

Terminal alkene amino acids (TAAs) have transcended their role as mere chemical curiosities to become linchpins in modern peptide therapeutics. They are the fundamental units for all-hydrocarbon peptide stapling, a technology that confers protease resistance and cell permeability to otherwise unstable peptide sequences. Beyond stapling, their olefinic side chains serve as versatile handles for bioorthogonal labeling via photo-click chemistry and thiol-ene ligation. This guide provides a rigorous technical analysis of their synthesis, incorporation strategies, and applications in drug discovery, grounded in the latest medicinal chemistry protocols.

Part 1: Structural Diversity & Nomenclature

In the context of peptide stapling, the stereochemistry and tether length of the amino acid are critical for determining the geometry of the resulting macrocycle. The nomenclature typically follows the format [Configuration][Tether Length], where the tether length refers to the number of carbon atoms in the alkenyl side chain.

Code	Systematic Name	Side Chain Structure	Helix Span Utility
S5	Fmoc-(S)-2-(4-pentenyl)Ala-OH	$-(\text{CH}_2)_3\text{-CH=CH}_2$	i, i+4 (Single turn)
R5	Fmoc-(R)-2-(4-pentenyl)Ala-OH	$-(\text{CH}_2)_3\text{-CH=CH}_2$	i, i+7 (Double turn, with S8)
S8	Fmoc-(S)-2-(7-octenyl)Ala-OH	$-(\text{CH}_2)_6\text{-CH=CH}_2$	i, i+7 (Double turn, with R5)
R8	Fmoc-(R)-2-(7-octenyl)Ala-OH	$-(\text{CH}_2)_6\text{-CH=CH}_2$	i, i+7 (Double turn, with S5)

Technical Insight: The choice of "5" and "8" carbon lengths is not arbitrary. An i, i+4 staple requires a shorter bridge (typically 8 carbons total in the metathesized linker) to span one helical turn without distorting the backbone. An i, i+7 staple requires a longer bridge (typically 11 carbons) to span two turns.^[1]

Part 2: Asymmetric Synthesis of Building Blocks

While these amino acids are commercially available, large-scale medicinal chemistry campaigns often require in-house synthesis to access specific derivatives or isotopologues. The most robust method relies on the Belokon Ni(II) chiral auxiliary, which allows for the thermodynamic control of stereochemistry at the

-carbon.

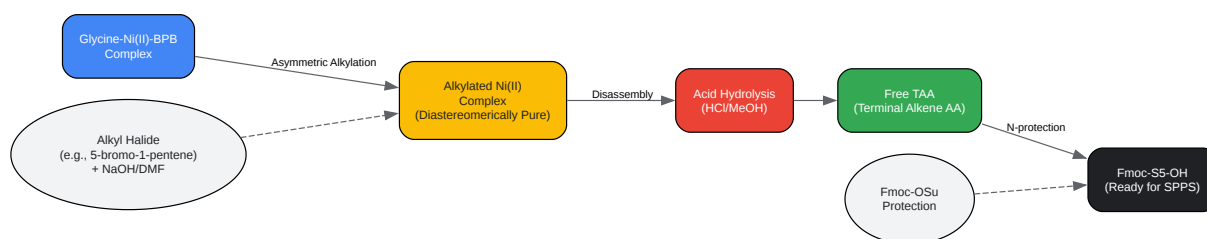
The Belokon Ni(II) Protocol

This method utilizes a nickel(II) complex of a Schiff base derived from (S)-o-[N-(N-benzylpropyl)amino]benzophenone (BPB) and glycine or alanine.

Reaction Workflow:

- Formation of Ni(II) Complex: Glycine is condensed with the chiral auxiliary (BPB) in the presence of Ni(II) ions.

- Alkylation: The complex is treated with an alkyl halide (e.g., 5-bromo-1-pentene for S5) under basic conditions (NaOH/KOH in DMF). The chiral environment of the ligand directs the incoming electrophile to the less hindered face, establishing the (S) or (R) configuration.
- Hydrolysis & Protection: The complex is disassembled using acid (HCl), releasing the free amino acid and allowing recovery of the chiral auxiliary. The free amino acid is then Fmoc-protected.[2]



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Caption: Workflow for the asymmetric synthesis of Fmoc-S5-OH using the Belokon Ni(II) chiral auxiliary method.

Part 3: Applications in Medicinal Chemistry[3]

Peptide Stapling (Ring-Closing Metathesis)

The primary utility of TAAs is the formation of "stapled peptides." By incorporating two TAAs at specific positions (relative to the helix pitch) and performing Ring-Closing Metathesis (RCM), the peptide is locked into a bioactive

-helical conformation.

- Mechanism: The ruthenium carbene (Grubbs catalyst) initiates the reaction at one terminal alkene, releasing ethylene gas and forming a metallocyclobutane intermediate, which then collapses to form the new internal olefin bridge.

- **Helix Stabilization:** The staple reduces the entropic penalty of folding, increasing binding affinity to targets like MDM2 or BCL-2.
- **Cell Permeability:** The hydrocarbon brace shields the polar peptide backbone and increases lipophilicity, facilitating endosomal escape or direct membrane penetration.

Bioorthogonal Labeling (Photo-Click Chemistry)

Terminal alkenes are excellent handles for photo-click chemistry, specifically the nitrile imine-alkene cycloaddition.

- **The Reaction:** A tetrazole moiety (on a probe) is irradiated with UV light (302 nm), releasing N_2 to generate a highly reactive nitrile imine dipole in situ. This dipole reacts rapidly with the terminal alkene of the TAA to form a fluorescent pyrazoline cycloadduct.
- **Advantage:** Unlike Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this is catalyst-free. Unlike Tetrazine ligation (which prefers strained alkenes like TCO), photo-click works efficiently with terminal alkenes, which are smaller and less perturbing to the peptide structure.

Part 4: Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS)

Incorporation

Objective: Incorporate Fmoc-S5-OH or Fmoc-R8-OH into a peptide sequence without racemization.

- **Resin Selection:** Use Rink Amide MBHA resin (low loading, ~ 0.3 mmol/g) to prevent aggregation of hydrophobic sequences.
- **Coupling Cocktail:**
 - AA: 4.0 equivalents of Fmoc-TAA-OH.
 - Activator: 3.9 equivalents of HATU (or DIC/Oxyma Pure for cleaner profiles).
 - Base: 8.0 equivalents of DIPEA (if using HATU).

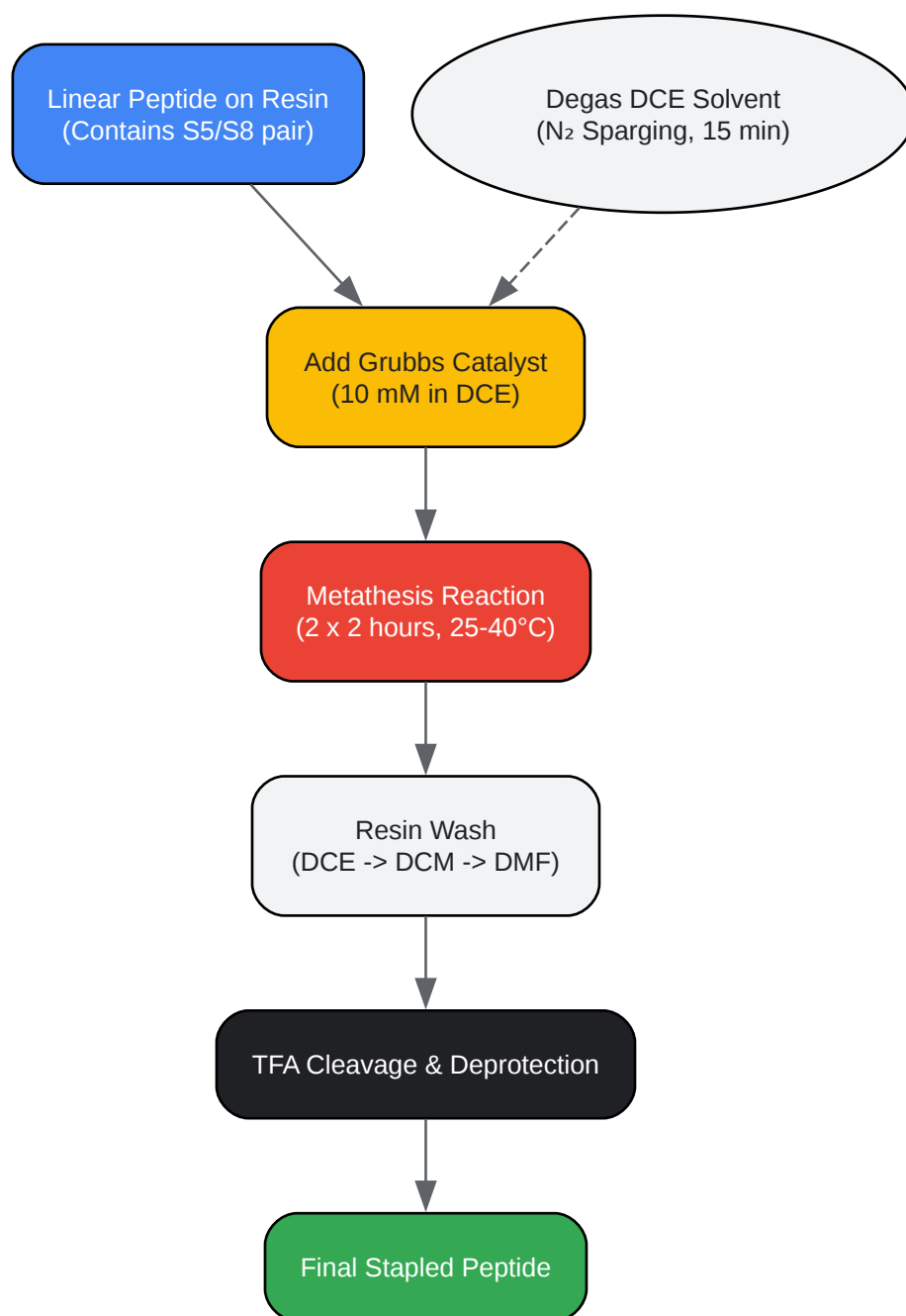
- Reaction Time: Double couple for 1 hour each at room temperature. The steric bulk of the -disubstitution makes these couplings sluggish compared to canonical amino acids.
- Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines) to ensure completion.

Protocol B: On-Resin Ring-Closing Metathesis (RCM)

Objective: Form the hydrocarbon staple using Grubbs Catalyst.

Critical Pre-requisite: The resin must be strictly anhydrous and oxygen-free. The ruthenium catalyst is sensitive to oxidation.

- Solvent Preparation: Use 1,2-Dichloroethane (DCE) as the solvent. Degas by bubbling Nitrogen or Argon through the solvent for at least 15 minutes prior to use.
- Catalyst Solution: Dissolve Grubbs I Catalyst (bis(tricyclohexylphosphine)benzylidene ruthenium(IV) dichloride) in degassed DCE to a concentration of 10 mM.
 - Note: Grubbs I is often preferred for on-resin work due to lower propensity for secondary isomerization compared to Grubbs II, though Grubbs II is more active for difficult sequences.
- Reaction:
 - Add catalyst solution to the resin-bound peptide (N-terminus Fmoc protected).
 - Agitate gently for 2 hours at room temperature (or 40°C for difficult sequences).
 - Drain and repeat the catalyst treatment once more (2 x 2 hours) to ensure high conversion.
- Washing: Wash resin extensively with DCE (3x), DCM (3x), and DMF (3x) to remove ruthenium residues. A wash with a metal scavenger (e.g., DMSO or thiourea solution) is recommended if downstream assays are metal-sensitive.



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Caption: Step-by-step workflow for On-Resin Ring-Closing Metathesis (RCM) to generate stapled peptides.

Part 5: Case Study – ALRN-6924

ALRN-6924 (Aileron Therapeutics) is a clinical-stage stapled peptide that exemplifies the power of TAA building blocks.

- Target: Dual inhibitor of MDM2 and MDMX (endogenous inhibitors of p53).[3][4]
- Design: It mimics the
-helical transactivation domain of p53.
- Staple Architecture: It utilizes an i, i+7 staple.[1] This required the incorporation of an R8 residue at position i and an S5 residue at position i+7.[1]
- Outcome: The staple confers high helicity (>60%), enabling the peptide to penetrate cell membranes and reactivate p53-mediated apoptosis in cancer cells, a feat impossible for the native linear p53 peptide.

References

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